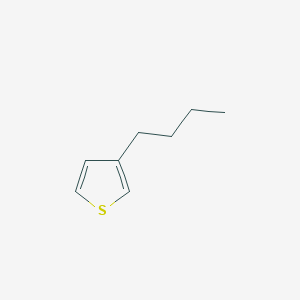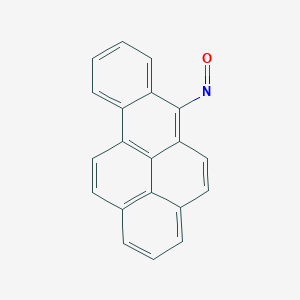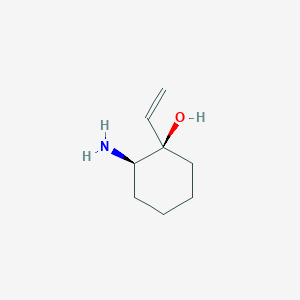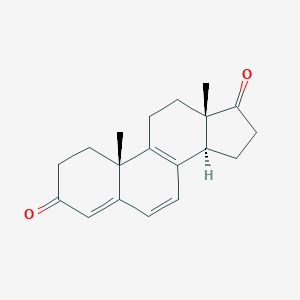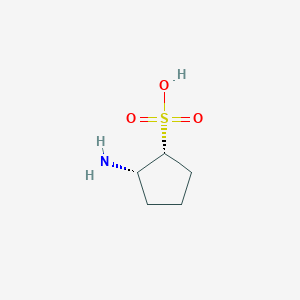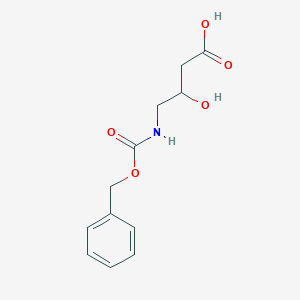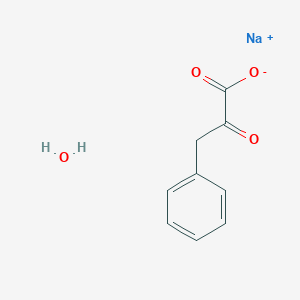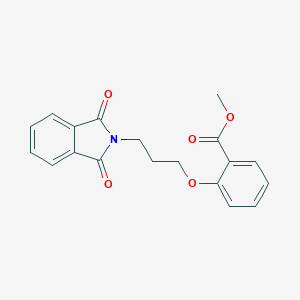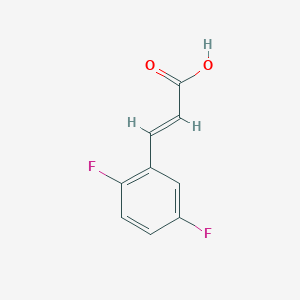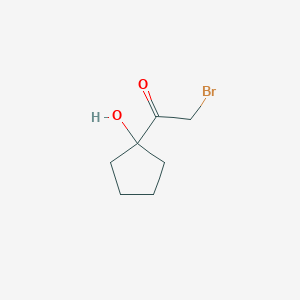
2-Bromo-1-(1-hydroxycyclopentyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(1-hydroxycyclopentyl)ethanone, also known as Bromocyclopentylketone, is a chemical compound that belongs to the class of cyclopentyl ketones. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
2-Bromo-1-(1-hydroxycyclopentyl)ethanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cancer cell survival. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
However, one of the limitations of using 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in lab experiments is its potential toxicity. Studies have shown that it can cause toxicity in certain cell lines at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. One potential direction is the development of novel anti-cancer drugs based on its structure and activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory conditions. Finally, research is needed to explore the potential toxicity of this compound and to develop strategies to mitigate any potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone can be achieved through several methods. One of the most commonly used methods involves the bromination of cyclopentanone using N-bromosuccinimide (NBS) in the presence of a base such as sodium hydroxide. The resulting bromocyclopentanone is then treated with sodium borohydride to obtain 2-Bromo-1-(1-hydroxycyclopentyl)ethanone.
Applications De Recherche Scientifique
2-Bromo-1-(1-hydroxycyclopentyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
Numéro CAS |
116633-22-8 |
|---|---|
Nom du produit |
2-Bromo-1-(1-hydroxycyclopentyl)ethanone |
Formule moléculaire |
C7H11BrO2 |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
2-bromo-1-(1-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H11BrO2/c8-5-6(9)7(10)3-1-2-4-7/h10H,1-5H2 |
Clé InChI |
UCGOJCQLQLAHFI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(=O)CBr)O |
SMILES canonique |
C1CCC(C1)(C(=O)CBr)O |
Synonymes |
Ethanone, 2-bromo-1-(1-hydroxycyclopentyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



